molecular formula C10H15BrN2O2 B11777227 Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate

Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate

Cat. No.: B11777227
M. Wt: 275.14 g/mol
InChI Key: KJHQUMOPUXAPFP-UHFFFAOYSA-N
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Description

Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl ester group, a bromine atom, an isopropyl group, and a methyl group attached to the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a brominating agent in the presence of a catalyst. The reaction conditions are usually mild, allowing for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and bromination steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized imidazoles .

Scientific Research Applications

Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

  • Ethyl2-chloro-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate
  • Ethyl2-fluoro-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate
  • Ethyl2-iodo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate

Comparison: Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom can participate in specific substitution reactions and influence the compound’s overall reactivity and stability .

Biological Activity

Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is a synthetic compound belonging to the imidazole family, characterized by its unique structural features, including an ethyl ester group, a bromine atom, and various alkyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC10H15BrN2O2
Molecular Weight275.14 g/mol
IUPAC Nameethyl 2-bromo-5-methyl-3-propan-2-ylimidazole-4-carboxylate
InChIInChI=1S/C10H15BrN2O2/c1-5-15-9(14)8-7(4)12-10(11)13(8)6(2)3/h6H,5H2,1-4H3
InChI KeyKJHQUMOPUXAPFP-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=C(N=C(N1C(C)C)Br)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The presence of the bromine atom enhances its reactivity, allowing it to participate in substitution reactions that can modify biological macromolecules.

Antimicrobial Activity

Research has indicated that compounds within the imidazole family exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against a range of pathogens:

  • Antibacterial : Exhibits activity against Gram-positive and Gram-negative bacteria.
  • Antifungal : Shows potential in inhibiting fungal growth, particularly in pathogenic strains.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. The compound has demonstrated:

  • Inhibition of Cancer Cell Proliferation : In vitro assays have shown that it can inhibit the growth of various cancer cell lines.

Case Study Example

A study involving human cancer cell lines found that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic applications.

Summary of Biological Activities

Activity TypeObservations/Findings
AntimicrobialEffective against bacteria and fungi
AnticancerInhibits proliferation in cancer cell lines
Mechanism of ActionInteraction with enzymes and receptors

Comparative Analysis

Comparative studies have highlighted the unique properties of this compound relative to other halogenated imidazoles:

CompoundBiological Activity
Ethyl 2-bromo-1-isopropyl-4-methylBroad-spectrum antimicrobial activity
Ethyl 2-chloro-1-isopropyl-4-methylLimited efficacy against certain fungi
Ethyl 2-fluoro-1-isopropyl-4-methylReduced cytotoxicity but less potent

Future Directions

Ongoing research is focused on optimizing the structure of this compound to enhance its biological activity and reduce potential side effects. Investigations into combination therapies with existing antibiotics or anticancer agents are also being pursued to improve therapeutic outcomes.

Properties

Molecular Formula

C10H15BrN2O2

Molecular Weight

275.14 g/mol

IUPAC Name

ethyl 2-bromo-5-methyl-3-propan-2-ylimidazole-4-carboxylate

InChI

InChI=1S/C10H15BrN2O2/c1-5-15-9(14)8-7(4)12-10(11)13(8)6(2)3/h6H,5H2,1-4H3

InChI Key

KJHQUMOPUXAPFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N1C(C)C)Br)C

Origin of Product

United States

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